Fumaraldehyde bis(dimethyl acetal)

Description

Properties

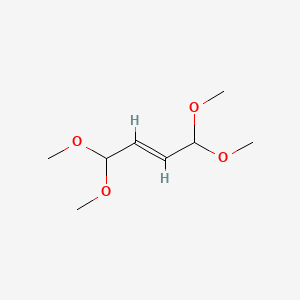

IUPAC Name |

(E)-1,1,4,4-tetramethoxybut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-9-7(10-2)5-6-8(11-3)12-4/h5-8H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGVCDSFRAMNMT-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C=CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(/C=C/C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70421182 | |

| Record name | Fumaraldehyde bis(dimethyl acetal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6068-62-8 | |

| Record name | Fumaraldehyde bis(dimethyl acetal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70421182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-1,1,4,4-tetramethoxybut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Reaction Mechanisms of Fumaraldehyde bis(dimethyl acetal)

This guide provides an in-depth exploration of Fumaraldehyde bis(dimethyl acetal), a critical precursor in organic synthesis. We will dissect its core reaction mechanisms, moving beyond simple procedural steps to illuminate the underlying chemical principles that govern its synthesis, reactivity, and application. This document is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Strategic Importance of Acetal Protection

Fumaraldehyde, the trans-isomer of 1,4-dioxo-2-butene, is a highly reactive α,β-unsaturated dialdehyde. Its conjugated system and two electrophilic carbonyl centers make it a valuable C4 building block, particularly as a potent dienophile in Diels-Alder reactions. However, this high reactivity also renders it prone to polymerization and other undesirable side reactions, complicating its direct use and storage.

The strategic solution is protection of the aldehyde functionalities. Fumaraldehyde bis(dimethyl acetal), formally known as (E)-1,1,4,4-tetramethoxy-2-butene, serves as a stable, isolable precursor. The acetal groups are robust under neutral or basic conditions but can be readily cleaved under acidic conditions to regenerate the reactive dialdehyde in situ. This "protect-react-deprotect" strategy is fundamental to its utility, allowing for controlled reactivity and enhanced synthetic yields.

| Property | Value | Source |

| CAS Number | 6068-62-8 | |

| Molecular Formula | C₈H₁₆O₄ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 100-103 °C at 15 mmHg | |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.428 | [3] |

Mechanism of Synthesis: The Acid-Catalyzed Acetalization

The synthesis of Fumaraldehyde bis(dimethyl acetal) is a classic example of acid-catalyzed acetal formation. The reaction proceeds by treating the parent aldehyde with an excess of methanol in the presence of an acid catalyst.[4][5]

Causality of Experimental Choices:

-

Excess Alcohol (Methanol): The reaction is an equilibrium process.[5] According to Le Chatelier's principle, using a large excess of methanol as a reactant (and often as the solvent) drives the equilibrium toward the formation of the acetal product.

-

Acid Catalyst: Alcohols are weak nucleophiles and do not readily attack the neutral carbonyl carbon. The acid catalyst (e.g., H₂SO₄, TsOH) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and activating it for nucleophilic attack.[5][6][7]

-

Water Removal: Water is a byproduct of the reaction. Its removal is critical to prevent the reverse reaction (hydrolysis) and drive the equilibrium to completion.[4] This is typically achieved either chemically, using a dehydrating agent like trimethyl orthoformate, or physically, via azeotropic distillation with a Dean-Stark apparatus.[4]

The mechanism involves two sequential conversions of each aldehyde group into a dimethyl acetal.

Caption: Acid-catalyzed formation of a dimethyl acetal from an aldehyde.

Experimental Protocol: Synthesis

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add fumaraldehyde and a 10-fold molar excess of methanol.

-

Catalysis: Add a catalytic amount (0.1 mol%) of p-toluenesulfonic acid.

-

Reaction: Heat the mixture to reflux. The water generated during the reaction will be removed as an azeotrope with the solvent, collecting in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a weak base (e.g., triethylamine or saturated sodium bicarbonate solution) to neutralize the acid catalyst.

-

Purification: Remove the excess methanol under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure Fumaraldehyde bis(dimethyl acetal).

Mechanism of Hydrolysis: The Deprotection Step

The strategic value of Fumaraldehyde bis(dimethyl acetal) lies in the ability to reverse its formation. The hydrolysis, or deprotection, is achieved by treating the acetal with aqueous acid.[8] This reaction regenerates the parent aldehyde, often directly in the reaction vessel where it will be consumed by another reagent.[3]

Causality of Experimental Choices:

-

Aqueous Acid: The presence of both an acid catalyst and a large excess of water is crucial.[9][10] The acid protonates one of the methoxy groups, converting it into a good leaving group (methanol).[9] The high concentration of water acts as the nucleophile and drives the equilibrium back towards the aldehyde.[8][9]

-

Mild Acidic Conditions: Often, mild acid catalysts such as Amberlyst-15 resin or dilute HCl are used.[10] This is particularly important if other acid-sensitive functional groups are present in the molecule, allowing for selective deprotection of the acetal without affecting the rest of the structure.[10]

The hydrolysis mechanism is the microscopic reverse of the acetalization mechanism.[9]

Caption: Acid-catalyzed hydrolysis of a dimethyl acetal to an aldehyde.

Key Application: The Diels-Alder Reaction

The primary application of Fumaraldehyde bis(dimethyl acetal) is as a stable precursor for fumaraldehyde, a highly reactive dienophile for the Diels-Alder reaction. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a dienophile.[11]

Mechanism & Causality:

-

In Situ Generation: Fumaraldehyde is typically generated in situ from its bis(acetal) precursor via acid-catalyzed hydrolysis immediately before or during the reaction with the diene. This avoids the isolation of the unstable dialdehyde.

-

Concerted Mechanism: The reaction proceeds through a single, concerted transition state where two new carbon-carbon sigma bonds are formed simultaneously. This involves the movement of six pi electrons (four from the diene, two from the dienophile).[12]

-

Stereospecificity: The reaction is highly stereospecific. The stereochemistry of the dienophile is retained in the product.[11] Since fumaraldehyde is the trans dienophile, the resulting substituents on the newly formed ring will also be trans to each other.

-

FMO Theory: From a Frontier Molecular Orbital (FMO) perspective, the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The electron-withdrawing nature of the two carbonyl groups in fumaraldehyde lowers the energy of its LUMO, facilitating a more favorable energy gap with the diene's HOMO and accelerating the reaction.

Caption: Typical workflow for using the bis(acetal) in Diels-Alder reactions.

Safety and Handling

While comprehensive toxicological data for Fumaraldehyde bis(dimethyl acetal) itself is not thoroughly established, prudent laboratory practices should be followed based on the properties of similar acetals and aldehydes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[14][15] Keep away from heat, sparks, open flames, and other ignition sources, as related compounds are flammable.[16][17] Use non-sparking tools and take precautionary measures against static discharge.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] It may be beneficial to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture or air.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids, except when intentionally used for hydrolysis under controlled conditions.[15]

Conclusion

Fumaraldehyde bis(dimethyl acetal) is more than a mere derivative; it is a strategically engineered molecule that enables the controlled application of the highly reactive C4 synthon, fumaraldehyde. A thorough understanding of its acid-catalyzed formation and hydrolysis mechanisms is paramount for its effective use. By leveraging the principles of equilibrium, catalysis, and in situ generation, researchers can harness its power to construct complex cyclic systems with high stereochemical control, making it an invaluable tool in the arsenal of modern organic synthesis.

References

- Cargill, R. L. (1971). The Intramolecular Diels-Alder Reaction. Accounts of Chemical Research, 4(3), 87-93.

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

Department of Chemistry, University of Szeged. A Diels Alder reaction. [Link]

-

AK Lectures. (2019). aldehyde-to-acetal mechanism. [Link]

- Google Patents. (2017). CN106928226B - A kind of preparation method of bromoacetaldehyde condensed ethandiol.

-

Khan Academy. Diels-Alder reaction. [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. [Link]

- Seiffert, S., & Oppermann, W. (2011). Investigation of the Diels–Alder reaction as a cross-linking mechanism for degradable poly(ethylene glycol) based hydrogels.

-

Beilstein-Institut. (2023). Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. Beilstein Journal of Organic Chemistry. [Link]

- Google Patents. (1981). US4278819A - Process for the production of acetaldehyde dimethyl acetal.

- Google Patents. (2014). CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.

-

Organic Syntheses. Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. [Link]

-

Wikipedia. Diels–Alder reaction. [Link]

-

SpectraBase. Fumaraldehyde bis(dimethyl acetal). [Link]

-

The Organic Chemistry Tutor. (2021). Acetal Formation - Organic Chemistry, Reaction Mechanism. [Link]

-

Master Organic Chemistry. Hydrolysis of acetals to give aldehydes and ketones. [Link]

-

ResearchGate. (2015). How can I hydrolyze an acetal in the presence of an ester?. [Link]

-

Chemistry LibreTexts. (2019). 14.3: Acetal Formation. [Link]

-

Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Malonaldehyde bis(dimethyl acetal), 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. alkalisci.com [alkalisci.com]

- 4. Dimethyl Acetals [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. researchgate.net [researchgate.net]

- 11. szerves.chem.elte.hu [szerves.chem.elte.hu]

- 12. Khan Academy [khanacademy.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. carlroth.com [carlroth.com]

- 15. fishersci.com [fishersci.com]

- 16. Malondialdehyde bis(dimethyl acetal) CAS 102-52-3 | 820756 [merckmillipore.com]

- 17. uprm.edu [uprm.edu]

Introduction: Unveiling the Isomeric Complexity of C8H16O4

An In-depth Technical Guide to the Synthesis and Properties of C8H16O4 Isomers for Researchers and Drug Development Professionals

The molecular formula C8H16O4 represents a fascinating landscape of chemical diversity. With a degree of unsaturation of one, this formula encompasses a wide array of constitutional and stereoisomers, including cyclic ethers, acyclic diesters, and hydroxy-acid derivatives.[1][2] This structural variety gives rise to a broad spectrum of chemical and physical properties, making C8H16O4 isomers valuable as industrial solvents, key intermediates in pharmaceutical manufacturing, and foundational building blocks for complex molecular architectures.[3]

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a simple catalog of compounds. It provides an in-depth exploration of the synthesis, properties, and applications of key C8H16O4 isomers, with a focus on the causal relationships that underpin synthetic strategies and functional outcomes. We will dissect the synthetic pathways for two prominent classes of isomers: the cyclic tetraethers, exemplified by 1,4,7,10-tetraoxacyclododecane (12-crown-4), and acyclic diesters, represented by isomers like succinates and adipates. By understanding the principles governing their formation and function, researchers can better leverage these versatile molecules in their own discovery and development pipelines.[4]

The Isomeric Landscape of C8H16O4

The seemingly simple formula C8H16O4 belies a significant number of possible structures. The single degree of unsaturation can be satisfied by either a ring or a double bond, leading to distinct families of isomers. The four oxygen atoms can be arranged as ethers, esters, alcohols, or carboxylic acids, further multiplying the possibilities.

The major classes of C8H16O4 isomers include:

-

Cyclic Tetraethers: These molecules, known as crown ethers, contain a central cavity that can selectively bind cations. 1,4,7,10-Tetraoxacyclododecane is the most prominent example.

-

Acyclic Diesters: Formed from the reaction of a dicarboxylic acid and two alcohol molecules, or a diol and two carboxylic acid molecules. Examples include diethyl succinate and dimethyl adipate.

-

Hydroxy Esters: Compounds containing both a hydroxyl and an ester functional group.

-

Cyclic Diethers with Hydroxyl Groups: Ring structures containing two ether linkages and alcohol functionalities.

Caption: Isomeric Classes of C8H16O4.

Focus Isomer Class 1: 1,4,7,10-Tetraoxacyclododecane (12-Crown-4)

Significance in Research and Development

1,4,7,10-Tetraoxacyclododecane, commonly known as 12-crown-4, is a crown ether with a 12-membered ring containing four oxygen atoms. Its primary scientific and commercial importance lies in its ability to selectively chelate cations, particularly Li⁺. This property makes it a valuable phase-transfer catalyst. More significantly for the pharmaceutical industry, the cyclen (1,4,7,10-tetraazacyclododecane) analogue, for which this oxygen-based crown ether serves as a structural prototype, is a critical precursor for synthesizing chelating agents used in diagnostic and therapeutic applications, including MRI contrast agents and targeted cancer therapies.[5][6] The synthesis of these macrocycles is therefore a topic of considerable interest.

Synthesis Protocol: Template-Assisted Cyclization

The synthesis of macrocycles like 12-crown-4 often contends with the challenge of favoring intramolecular cyclization over intermolecular polymerization. The Stetter-Richman-Atkins synthesis, which utilizes tosyl-protected amines for aza-macrocycles, provides a foundational strategy.[7] A common approach for oxa-crown ethers involves a template effect, where a cation organizes the precursor chain into a conformation that promotes cyclization.

Detailed Protocol for Synthesis of 12-Crown-4:

-

Reaction Setup: All glassware must be thoroughly dried in an oven to prevent water from interfering with the reaction.[8] A 1 L three-neck round-bottom flask is equipped with a mechanical stirrer, a reflux condenser fitted with a drying tube, and a pressure-equalizing dropping funnel.

-

Reagents: Add triethylene glycol (1 mole) and lithium perchlorate (LiClO₄) (0.2 moles) as a template agent to 500 mL of anhydrous tetrahydrofuran (THF) in the flask.

-

Reaction Initiation: Gently heat the mixture to reflux with vigorous stirring.

-

Slow Addition: In the dropping funnel, prepare a solution of 1,2-bis(2-chloroethoxy)ethane (1 mole) in 250 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over a period of 8-10 hours. The slow addition is crucial to maintain high dilution conditions, which kinetically favors the intramolecular reaction.

-

Reflux: After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours to ensure complete cyclization.

-

Workup and Purification:

-

Cool the mixture to room temperature and filter to remove the lithium perchlorate.

-

Evaporate the THF under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to yield 12-crown-4 as a colorless liquid.

-

Causality in Experimental Design:

-

High Dilution Principle: The slow, dropwise addition of the electrophile ensures that the concentration of the acyclic precursor remains low at all times. This minimizes the probability of two molecules reacting with each other (polymerization) and maximizes the chance of the ends of the same molecule finding each other to cyclize.

-

Template Effect: The lithium cation (Li⁺) coordinates with the oxygen atoms of the triethylene glycol chain, pre-organizing it into a circular conformation. This proximity effect dramatically increases the effective concentration of the reacting ends, thereby accelerating the desired cyclization reaction.

Caption: Workflow for the Synthesis of 12-Crown-4.

Properties and Spectroscopic Characterization

The identity and purity of synthesized 12-crown-4 are confirmed through spectroscopic analysis.

| Property | Value |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 238 °C |

| Melting Point | 16 °C |

| Solubility | Soluble in water, methanol, dichloromethane |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): A sharp singlet at approximately δ 3.70 ppm. The magnetic equivalence of all 16 protons is a key indicator of the highly symmetric cyclic structure.

-

¹³C NMR (CDCl₃, 100 MHz): A single peak at approximately δ 70.6 ppm, further confirming the symmetry of the molecule.

-

IR (neat, cm⁻¹): A strong, characteristic C-O-C stretching band around 1100-1150 cm⁻¹. The absence of a broad -OH peak around 3300 cm⁻¹ confirms the consumption of the glycol starting material.

Focus Isomer Class 2: Acyclic Diesters

Significance as Solvents and Synthetic Intermediates

Acyclic diesters of the C8H16O4 formula, such as diethyl succinate, are widely used as high-boiling point solvents and plasticizers. In the context of drug development, they are valuable starting materials for synthesizing more complex molecules. For instance, the Claisen condensation of diesters is a classic C-C bond-forming reaction used to build molecular complexity.

Synthesis Protocol: Fischer Esterification

Fischer esterification is a straightforward and fundamental method for preparing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[9] The reaction is an equilibrium process, and strategies must be employed to drive it toward the product side.

Detailed Protocol for Synthesis of Diethyl Succinate:

-

Reaction Setup: To a 250 mL round-bottom flask, add succinic acid (0.5 moles) and absolute ethanol (2.0 moles). The alcohol is used in excess to shift the equilibrium towards the ester.[8]

-

Catalyst Addition: While stirring the mixture, carefully add concentrated sulfuric acid (5 mL) dropwise.[8] The sulfuric acid acts as the catalyst and also as a dehydrating agent.

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The reaction temperature is dictated by the boiling point of the alcohol.

-

Workup and Neutralization:

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 500 mL of cold water in a separatory funnel.

-

Carefully add a saturated sodium bicarbonate solution in portions to neutralize the excess sulfuric acid and any unreacted succinic acid. (Caution: CO₂ evolution).

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Causality in Experimental Design:

-

Le Chatelier's Principle: The reaction is an equilibrium between the carboxylic acid, alcohol, ester, and water. By using a large excess of one reactant (ethanol) and removing the water product (via the dehydrating action of H₂SO₄), the equilibrium is driven to the right, maximizing the yield of the desired ester.[9]

-

Acid Catalysis: The proton from the sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Sources

- 1. Isomers [chemed.chem.purdue.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. isomerism 26 selected constitutional isomers of C4H8O molecules stereoisomers functional group isomers skeletal formula of isomers of C4H8O exam practice questions uses properties applications doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Role of Process Development in Successful Drug Manufacturing [piramalpharmasolutions.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2000053588A1 - A process for the preparation of 1,4,7,10-tetraazacyclododecane - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. csub.edu [csub.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to trans-1,1,4,4-Tetramethoxy-2-butene: From Serendipitous Discovery to Synthetic Staple

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the scientific journey of trans-1,1,4,4-tetramethoxy-2-butene, a versatile acetal that has carved a niche in organic synthesis. We will explore its initial discovery, the evolution of its synthesis, and the underlying chemical principles that govern its formation and utility. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind the experimental choices that have shaped its history.

The Genesis: A Furan-Based Prelude

The story of trans-1,1,4,4-tetramethoxy-2-butene is intrinsically linked to the chemistry of furan and its derivatives. The direct precursor, 2,5-dimethoxy-2,5-dihydrofuran, was a key intermediate that paved the way for the synthesis of the title compound.

The Pioneering Work of Niels Clauson-Kaas

In the mid-20th century, Danish chemist Niels Clauson-Kaas conducted extensive research into the electrochemical alkoxylation of furans. His work, detailed in publications such as "The Alkoxylation of Simple Furans and Related Reactions" (1948), laid the foundational methodology for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans. This process, often referred to as the Clauson-Kaas reaction, involves the electrolysis of furan in the presence of an alcohol, typically methanol, to yield the corresponding 2,5-dialkoxy derivative.

The ingenuity of this method lies in its ability to selectively functionalize the furan ring at the 2 and 5 positions, a transformation that was previously challenging. This electrochemical approach provided a direct and efficient route to a class of compounds that would become crucial building blocks in organic synthesis.

The Emergence of a Versatile Acetal: The First Syntheses

Building upon the availability of 2,5-dimethoxy-2,5-dihydrofuran, the 1950s and early 1960s saw the first documented syntheses of 1,1,4,4-tetramethoxy-2-butene. These early methods, while groundbreaking, often involved harsh reagents and challenging reaction conditions.

The Makin and Telefina Contribution

A pivotal moment in the history of this compound came in 1962 with the work of S. M. Makin and N. I. Telefina, published in the "Journal of General Chemistry of the USSR" (Zhurnal Obshchei Khimii). Their research detailed a method for the preparation of 1,1,4,4-tetramethoxy-2-butene from furan and bromine in methanol.

The proposed mechanism involves the 1,4-addition of bromine to furan, followed by the nucleophilic attack of methanol to displace the bromide ions. This in-situ formation of 2,5-dimethoxy-2,5-dihydrofuran is then followed by an acid-catalyzed ring-opening and acetalization to yield the final product.

Early Industrial Efforts: The Patent Landscape

Contemporaneously with the academic explorations, industrial chemists were also investigating routes to this and similar compounds. U.S. Patent 2,768,976 and German Patent 956,946, both from the 1950s, describe processes for the synthesis of tetramethoxybutene. These patents highlight the early recognition of the potential utility of this compound and its derivatives, likely as intermediates in the synthesis of larger, more complex molecules. The methods described in these patents often mirrored the academic approaches, relying on the reaction of furan or its derivatives with halogenating agents in the presence of alcohols.

Modern Synthetic Methodologies: A Refined Approach

The early methods for synthesizing trans-1,1,4,4-tetramethoxy-2-butene, while effective, had several drawbacks, including the use of hazardous reagents like bromine and the generation of significant waste. Subsequent research has focused on developing more efficient, safer, and environmentally benign synthetic routes.

A prevalent modern approach involves the acid-catalyzed reaction of 2,5-dimethoxy-2,5-dihydrofuran with methanol. This method avoids the use of elemental halogens and offers a more direct conversion of the precursor to the final product.

Experimental Protocol: Acid-Catalyzed Synthesis

The following protocol represents a generalized procedure based on modern synthetic methods.

Objective: To synthesize trans-1,1,4,4-tetramethoxy-2-butene from 2,5-dimethoxy-2,5-dihydrofuran.

Materials:

-

2,5-dimethoxy-2,5-dihydrofuran

-

Anhydrous Methanol

-

Acid Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a solid acid catalyst)

-

Anhydrous Sodium Bicarbonate or other suitable base for quenching

-

Anhydrous Magnesium Sulfate or Sodium Sulfate for drying

-

Organic solvents for extraction (e.g., diethyl ether, dichloromethane)

Procedure:

-

To a solution of 2,5-dimethoxy-2,5-dihydrofuran in anhydrous methanol, a catalytic amount of a suitable acid is added at room temperature with stirring.

-

The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR).

-

Upon completion, the reaction is quenched by the addition of a mild base, such as anhydrous sodium bicarbonate, to neutralize the acid catalyst.

-

The mixture is filtered to remove any solids.

-

The filtrate is concentrated under reduced pressure to remove the bulk of the methanol.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4), and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is then purified by vacuum distillation to afford pure trans-1,1,4,4-tetramethoxy-2-butene.

Table 1: Representative Quantitative Data for Acid-Catalyzed Synthesis

| Parameter | Value |

| Starting Material | 2,5-dimethoxy-2,5-dihydrofuran |

| Reagent | Anhydrous Methanol |

| Catalyst | p-Toluenesulfonic acid (catalytic) |

| Reaction Temperature | Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

| Boiling Point | approx. 85-87 °C at 10 mmHg |

Note: These values are representative and can vary depending on the specific reaction conditions and scale.

Mechanistic Rationale

The acid-catalyzed conversion of 2,5-dimethoxy-2,5-dihydrofuran to trans-1,1,4,4-tetramethoxy-2-butene proceeds through a ring-opening mechanism followed by acetal formation. The key steps are outlined below:

Caption: Acid-catalyzed conversion of 2,5-dimethoxy-2,5-dihydrofuran.

The "trans" Stereochemistry: A Matter of Stability

The predominant formation of the trans isomer of 1,1,4,4-tetramethoxy-2-butene is a key feature of its synthesis. This stereochemical outcome is dictated by the thermodynamic stability of the final product. The trans configuration minimizes steric hindrance between the two bulky dimethoxymethyl groups, making it the more energetically favorable isomer. Under the equilibrium conditions of the acid-catalyzed reaction, the formation of the trans isomer is strongly favored.

Applications in Modern Organic Synthesis

trans-1,1,4,4-Tetramethoxy-2-butene serves as a valuable C4 building block in a variety of organic transformations. Its utility stems from the presence of the two acetal functionalities, which can be hydrolyzed under acidic conditions to reveal a 1,4-dialdehyde. This dialdehyde is a versatile intermediate for the synthesis of a wide range of molecules, including:

-

Heterocycles: The dialdehyde can be condensed with various amines, hydrazines, and other difunctional nucleophiles to construct a diverse array of heterocyclic systems.

-

Carbocycles: Intramolecular aldol or similar cyclization reactions of the dialdehyde can lead to the formation of five- and six-membered rings.

-

Natural Product Synthesis: The C4 backbone provided by this reagent has been incorporated into the total synthesis of several complex natural products.

Caption: General synthetic utility of trans-1,1,4,4-tetramethoxy-2-butene.

Conclusion: A Legacy of Innovation

The journey of trans-1,1,4,4-tetramethoxy-2-butene from a laboratory curiosity to a valuable synthetic intermediate is a testament to the cumulative nature of scientific progress. From the foundational work on furan chemistry by pioneers like Niels Clauson-Kaas to the targeted synthetic efforts of researchers like Makin and Telefina, and the subsequent refinements by modern chemists, the story of this compound highlights the interplay between fundamental discovery and practical application. Its continued use in organic synthesis underscores its enduring value as a versatile and reliable building block for the construction of complex molecular architectures.

References

-

Clauson-Kaas, N., Limborg, F., & Fakstorp, J. (1948). The Alkoxylation of Simple Furans and Related Reactions. Acta Chemica Scandinavica, 2, 109-115. [Link]

- Makin, S. M., & Telefina, N. I. (1962). Zhurnal Obshchei Khimii, 32, 1104-1109.

- U.S.

- German P

Methodological & Application

Application Note: A Protocol for the Controlled Partial Acid Hydrolysis of Fumaraldehyde bis(dimethyl acetal) to Fumaraldehyde Mono(dimethyl acetal) (FDMA)

Abstract

This document provides a detailed protocol for the selective partial acid-catalyzed hydrolysis of Fumaraldehyde bis(dimethyl acetal) to yield Fumaraldehyde mono(dimethyl acetal) (FDMA). FDMA is a valuable bifunctional building block in organic synthesis, featuring both a protected and a free aldehyde group, allowing for sequential chemical transformations. The primary challenge in its synthesis is preventing the over-hydrolysis to the parent dialdehyde, fumaraldehyde. This protocol is designed for researchers in synthetic chemistry and drug development, emphasizing control over reaction conditions to maximize the yield of the desired mono-acetal. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for reaction monitoring, product purification, and characterization.

Scientific Principle: The Mechanism of Acetal Hydrolysis

The hydrolysis of acetals to their corresponding aldehydes or ketones is a fundamental reversible reaction in organic chemistry, typically catalyzed by an acid.[1] The overall mechanism involves the protonation of one of the acetal's oxygen atoms, which converts the alkoxy group into a good leaving group (an alcohol).[2] This is followed by the departure of the alcohol, facilitated by the lone pair of electrons on the adjacent oxygen, leading to the formation of a resonance-stabilized oxonium ion.[3] A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion. Subsequent deprotonation steps yield a hemiacetal intermediate, which then undergoes a similar acid-catalyzed elimination of a second alcohol molecule to reveal the final aldehyde.[2]

The key to achieving a partial hydrolysis of a symmetrical bis-acetal lies in carefully controlling the reaction stoichiometry and conditions. By limiting the amount of water and acid catalyst, and maintaining a low reaction temperature, the reaction can be preferentially stopped at the mono-hydrolyzed stage (FDMA). The reaction is in equilibrium; therefore, driving it completely to the dialdehyde product would typically require a large excess of water.[4]

Caption: Simplified mechanism for the first hydrolysis step.

Materials and Equipment

Reagents

-

Fumaraldehyde bis(dimethyl acetal), 95% (CAS: 6068-62-8)

-

Acetone (ACS grade)

-

Deionized Water

-

Hydrochloric Acid (HCl), 2 M aqueous solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM, HPLC grade)

-

Hexanes (HPLC grade)

-

Ethyl Acetate (HPLC grade)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

TLC plates (Silica gel 60 F₂₅₄)

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice-water bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Standard laboratory glassware (beakers, graduated cylinders, pipettes)

Safety Precautions

-

Fumaraldehyde bis(dimethyl acetal): This compound is a combustible liquid and can cause skin irritation. Handle in a well-ventilated fume hood.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Organic Solvents (Acetone, DCM, Hexanes, Ethyl Acetate): Flammable liquids.[5][6] Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

-

Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.[5][7]

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale reaction. Adjust quantities as needed.

Reaction Setup

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Fumaraldehyde bis(dimethyl acetal) (0.881 g, 5.0 mmol).

-

Dissolve the starting material in acetone (20 mL).

-

Expert Insight: Acetone is used as a co-solvent to ensure miscibility between the organic substrate and the aqueous acid, allowing for a homogeneous reaction.

-

-

Cool the flask in an ice-water bath to 0 °C with gentle stirring. This is critical to control the reaction rate and improve selectivity for the mono-hydrolyzed product.

Hydrolysis Reaction

-

Prepare the hydrolysis reagent by mixing deionized water (0.090 mL, 5.0 mmol, 1.0 equivalent) and 2 M HCl (0.5 mL, 1.0 mmol, 0.2 equivalents).

-

Expert Insight: Using a stoichiometric amount of water is crucial. An excess would drive the reaction towards the fully deprotected fumaraldehyde.[4] The acid is catalytic, but using a sub-stoichiometric amount helps to moderate the reaction rate.

-

-

Add the prepared acidic water solution dropwise to the cooled, stirring solution of the acetal over 5 minutes.

-

Maintain the reaction temperature at 0 °C and monitor its progress closely.

Reaction Monitoring

-

Monitor the reaction every 15-20 minutes using Thin Layer Chromatography (TLC).

-

TLC System: Use a 4:1 Hexanes:Ethyl Acetate solvent system.

-

Spotting: On a TLC plate, spot the starting material (a solution of the bis-acetal in ethyl acetate), the co-spot (starting material and reaction mixture), and the reaction mixture.

-

Visualization: Visualize the plate under a UV lamp and/or by staining with potassium permanganate.

-

Starting Material (Bis-acetal): Rƒ ≈ 0.7

-

Product (FDMA): Rƒ ≈ 0.4 (The free aldehyde group increases polarity, lowering the Rƒ)

-

By-product (Fumaraldehyde): Rƒ ≈ 0.1 (The two free aldehyde groups make it much more polar)

-

-

The reaction is complete when the starting material spot has been mostly consumed, but before a significant amount of the fumaraldehyde spot appears. The optimal reaction time is typically 1-2 hours.

Work-up and Purification

-

Once the reaction has reached the desired conversion, quench it by slowly adding saturated sodium bicarbonate solution (~10 mL) until the bubbling ceases (pH ≈ 7-8). This neutralizes the acid catalyst and stops the hydrolysis.

-

Transfer the mixture to a 100 mL separatory funnel.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator at low temperature (<30°C) to obtain the crude product.

-

Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes and Ethyl Acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) to separate the desired FDMA from unreacted starting material and the dialdehyde by-product.

Characterization

The identity and purity of the isolated Fumaraldehyde mono(dimethyl acetal) (FDMA)[8] should be confirmed by standard analytical techniques:

-

¹H NMR: Expect to see signals for the acetal methoxy groups, the acetal proton, the vinyl protons, and a distinct signal for the aldehyde proton (~9.5 ppm).

-

¹³C NMR: The spectrum should show distinct carbons for the acetal, alkene, and the aldehyde carbonyl (~193 ppm).

-

Mass Spectrometry: To confirm the molecular weight (C₆H₁₀O₃ = 130.14 g/mol ).

Quantitative Data Summary

| Reagent | Mol. Wt. ( g/mol ) | Amount (g or mL) | Moles (mmol) | Equivalents |

| Fumaraldehyde bis(dimethyl acetal) | 176.21 | 0.881 g | 5.0 | 1.0 |

| Acetone | 58.08 | 20 mL | - | Solvent |

| Deionized Water | 18.02 | 0.090 mL | 5.0 | 1.0 |

| 2 M Hydrochloric Acid | 36.46 | 0.5 mL | 1.0 | 0.2 |

| Expected Product (FDMA) | 130.14 [8] | - | - | - |

Typical isolated yields for this selective hydrolysis range from 40-60%, depending on careful monitoring and purification.

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of FDMA.

References

-

Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. (2010). Available at: [Link]

-

Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

-

Organic Chemistry Tutor (YouTube). Acetal Hydrolysis Mechanism + EASY TRICK!. (2024). Available at: [Link]

-

Journal of the American Chemical Society. Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Available at: [Link]

- Google Patents. US4278819A - Process for the production of acetaldehyde dimethyl acetal.

-

Organic Chemistry Portal. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. Available at: [Link]

-

The Journal of Organic Chemistry. Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. Available at: [Link]

-

The Journal of Organic Chemistry. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. Available at: [Link]

-

ResearchGate. Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. (2004). Available at: [Link]

-

Transformation Tutoring (YouTube). How To Predict The Products Of An Acetal Hydrolysis Reaction?. (2022). Available at: [Link]

-

YMER. A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). Available at: [Link]

-

Carl ROTH. Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. (2023). Available at: [Link]

Sources

- 1. organicchemistrytutor.com [organicchemistrytutor.com]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. uprm.edu [uprm.edu]

- 6. fishersci.com [fishersci.com]

- 7. carlroth.com [carlroth.com]

- 8. Fumaraldehyde Mono(dimethyl Acetal) | 4093-49-6 | TCI AMERICA [tcichemicals.com]

Fumaraldehyde Bis(dimethyl acetal): A Versatile C4 Building Block in the Synthesis of Complex Natural Products

Introduction: The quest for efficient and stereocontrolled methods to construct complex molecular architectures lies at the heart of natural product synthesis. In this context, small, versatile building blocks that can introduce specific functionalities and carbon frameworks are invaluable. Fumaraldehyde bis(dimethyl acetal), also known as trans-1,1,4,4-tetramethoxy-2-butene, has emerged as a potent C4 synthon, enabling synthetic chemists to forge intricate pathways to a range of bioactive natural products. Its unique structure, featuring two masked aldehyde functionalities connected by a trans-double bond, allows for a diverse array of chemical transformations, including Diels-Alder reactions, tandem conjugate additions, and sophisticated cascade sequences. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of fumaraldehyde bis(dimethyl acetal) in the synthesis of natural products, complete with detailed protocols and mechanistic insights.

Physicochemical Properties

A thorough understanding of the reagent's properties is paramount for its effective application.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₆O₄ | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 100-103 °C at 15 mmHg | |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index | n20/D 1.428 | |

| CAS Number | 6068-62-8 |

Core Reactivity and Mechanistic Principles

The synthetic utility of fumaraldehyde bis(dimethyl acetal) stems from the latent reactivity of its masked aldehyde groups and the stereochemistry of its central double bond. The acetal groups are stable under basic and neutral conditions but can be readily hydrolyzed under acidic conditions to reveal the corresponding aldehydes, which can then participate in a wide range of carbonyl chemistry. The trans-geometry of the alkene is crucial for stereocontrol in cycloaddition reactions.

Application in Diels-Alder Reactions: A Gateway to Polycyclic Systems

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is a cornerstone of organic synthesis for the construction of six-membered rings.[1] Fumaraldehyde bis(dimethyl acetal) can function as a dienophile, reacting with a conjugated diene to afford a cyclohexene derivative with the two acetal groups in a defined stereochemical relationship. This strategy has been pivotal in the synthesis of various natural products.

Caption: Diels-Alder reaction with fumaraldehyde bis(dimethyl acetal).

Protocol: General Procedure for Diels-Alder Reaction

This protocol provides a general framework. Specific conditions such as temperature, solvent, and the use of Lewis acids will depend on the reactivity of the diene.

Materials:

-

Fumaraldehyde bis(dimethyl acetal)

-

Diene of choice

-

Anhydrous toluene (or other suitable solvent)

-

Lewis acid (e.g., BF₃·OEt₂, optional)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the diene (1.0 equiv) and anhydrous toluene.

-

Addition of Dienophile: Add fumaraldehyde bis(dimethyl acetal) (1.1-1.5 equiv) to the solution.

-

Lewis Acid Catalysis (if required): If the diene is unreactive, cool the mixture to 0 °C and slowly add the Lewis acid catalyst (0.1-1.0 equiv).

-

Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used). Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Insights: The choice of solvent and temperature is critical. Non-polar solvents like toluene are often preferred. For less reactive dienes, thermal conditions or Lewis acid catalysis can be employed to accelerate the reaction. Lewis acids coordinate to the acetal oxygen atoms, lowering the LUMO of the dienophile and increasing its reactivity.

Application in the Synthesis of Picrotoxane Sesquiterpenoids: The Case of (+)-Coriamyrtin

Picrotoxane sesquiterpenoids are a class of natural products characterized by a highly oxidized and stereochemically complex cage-like structure.[2] Many members of this family, such as picrotoxinin and coriamyrtin, exhibit potent neurotoxic activity.[3] The total synthesis of these molecules represents a significant challenge in organic chemistry.

While not a direct starting material for the entire molecule in published syntheses, precursors bearing a bis-acetal moiety derived from fumaraldehyde-like structures are key to the successful construction of the core of (+)-coriamyrtin.[4] The synthesis of this natural product often involves a desymmetric intramolecular aldol reaction of a precursor containing a protected dialdehyde functionality.[4]

Caption: Synthetic strategy towards (+)-coriamyrtin.

The strategic use of a protected C4 unit allows for the late-stage generation of the necessary aldehyde functionalities for the crucial cyclization step, avoiding unwanted side reactions of the free aldehydes in earlier stages of the synthesis.

Protocol: Hydrolysis of the Bis(dimethyl acetal) Moiety in a Synthetic Intermediate

This protocol outlines the deprotection of the acetal groups to unmask the aldehydes, a critical step in the synthesis of the aldol precursor for (+)-coriamyrtin.

Materials:

-

Bis(dimethyl acetal)-protected synthetic intermediate

-

Acetone/Water or THF/Water solvent system

-

Acid catalyst (e.g., p-toluenesulfonic acid (p-TsOH), pyridinium p-toluenesulfonate (PPTS), or an acidic resin like Amberlyst-15)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolution: Dissolve the bis(dimethyl acetal)-protected intermediate (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of the acid catalyst (e.g., 0.1 equiv of p-TsOH).

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

-

Neutralization: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude dialdehyde is often used immediately in the next step without further purification due to its potential instability.

Causality and Insights: The choice of acid catalyst and solvent system is crucial for achieving efficient deprotection without causing degradation of the sensitive dialdehyde product. Milder acids like PPTS are often preferred for substrates with acid-labile functional groups. The use of a scavenger for the liberated methanol, such as triethyl orthoformate, can sometimes be beneficial to drive the equilibrium towards the aldehyde.

Tandem and Cascade Reactions

The reactivity of fumaraldehyde bis(dimethyl acetal) can be harnessed in elegant tandem or cascade reactions, where multiple bond-forming events occur in a single pot.[5] This approach significantly enhances synthetic efficiency by reducing the number of purification steps and minimizing waste. For instance, an in-situ hydrolysis of the acetal followed by a cascade reaction can lead to the rapid construction of complex molecular scaffolds.[4]

Caption: Conceptual workflow of a cascade reaction.

These cascade reactions are often triggered by the unmasking of the aldehyde functionalities, which then participate in a series of intramolecular or intermolecular reactions. The stereochemistry of the starting material can play a crucial role in directing the stereochemical outcome of the cascade.

Conclusion

Fumaraldehyde bis(dimethyl acetal) is a highly valuable and versatile C4 building block in the arsenal of synthetic organic chemists. Its ability to participate in a range of powerful chemical transformations, including Diels-Alder reactions and complex cascade sequences, makes it an ideal reagent for the stereocontrolled synthesis of complex natural products. The protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for researchers in the field, enabling the design and execution of efficient and elegant synthetic routes to biologically important molecules. The continued exploration of the reactivity of this and related synthons will undoubtedly lead to further innovations in the art and science of total synthesis.

References

-

Beilstein Journal of Organic Chemistry. (2023). Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal. [Link]

-

ResearchGate. (2022). Total Synthesis of (+)-Coriamyrtin via a Desymmetric Strategy of a 1,3-Cyclopentanedione Moiety. [Link]

-

Royal Society of Chemistry. (2022). Picrotoxane sesquiterpenoids: chemistry, chemo- and bio-syntheses and biological activities. [Link]

-

ResearchGate. (2021). Total Synthesis of (+)-Coriamyrtin via a Desymmetrizing Strategy Involving a 1,3-Cyclopentanedione Moiety. [Link]

-

ResearchGate. Synthetic Study on Picrotoxane-type Sesquiterpenoids: Background of the Project Idea and Process of Completion in the Total Synthesis of Coriamyrtin. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BJOC - Acetaldehyde in the Enders triple cascade reaction via acetaldehyde dimethyl acetal [beilstein-journals.org]

- 5. Chemoenzymatic Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Strategic Use of Fumaraldehyde bis(dimethyl acetal) as a Diol Protecting Group

Introduction: A Modern Perspective on Acetal Protecting Groups

In the landscape of multi-step organic synthesis, the judicious selection and implementation of protecting groups remain a cornerstone of strategic molecular design. Among these, acetals are workhorse functionalities for the temporary masking of carbonyls and diols, prized for their stability in neutral to strongly basic conditions. While classic acetal protecting groups are well-established, the exploration of bifunctional reagents offers unique opportunities for advanced synthetic strategies. Fumaraldehyde bis(dimethyl acetal) emerges as a noteworthy, albeit underutilized, reagent in this context. Its symmetrical structure, featuring two acetal functionalities linked by a reactive alkene, presents intriguing possibilities for the protection of diols and subsequent in situ functionalization.

This technical guide provides a comprehensive overview of the strategic application of Fumaraldehyde bis(dimethyl acetal) as a protecting group for 1,2- and 1,3-diols. While direct, field-proven protocols for this specific reagent in diol protection are not extensively documented in primary literature, this document leverages established principles of acetal chemistry to propose robust and scientifically sound methodologies. We will delve into the mechanistic underpinnings of the protection and deprotection steps, offer detailed experimental protocols, and discuss the potential advantages and considerations for employing this versatile reagent in complex synthetic endeavors.

Chemical Properties of Fumaraldehyde bis(dimethyl acetal)

A thorough understanding of the physicochemical properties of a reagent is paramount to its successful application.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆O₄ | |

| Molecular Weight | 176.21 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 100-103 °C at 15 mmHg | |

| Density | 1.01 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.428 |

The Rationale: Why Choose Fumaraldehyde bis(dimethyl acetal)?

The selection of a protecting group is a strategic decision guided by several factors. Fumaraldehyde bis(dimethyl acetal) offers a unique combination of attributes:

-

Bifunctionality: The presence of two acetal groups allows for the potential for double protection or the formation of unique cyclic structures, depending on the stoichiometry and the nature of the diol.

-

Latent Reactivity: The carbon-carbon double bond in the fumarate backbone is a key feature. Once the diol is protected, this double bond is available for a variety of chemical transformations, such as hydrogenation, epoxidation, or dihydroxylation, allowing for tandem reaction sequences.

-

Stability: As an acetal, the protected diol is expected to be stable to a wide range of nucleophilic and basic reagents, providing a robust shield during subsequent synthetic steps.

Experimental Protocols

The following protocols are proposed based on well-established principles of transacetalization and acetal hydrolysis.[1][2] Optimization for specific substrates is highly recommended.

Protocol 1: Protection of a 1,2-Diol via Transacetalization

This protocol describes the formation of a cyclic acetal from a generic 1,2-diol using Fumaraldehyde bis(dimethyl acetal) under acidic catalysis.

Workflow Diagram:

Figure 1: General workflow for the protection of a 1,2-diol.

Materials:

-

1,2-Diol (1.0 equiv)

-

Fumaraldehyde bis(dimethyl acetal) (1.1 equiv)

-

Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 - 0.1 equiv)

-

Anhydrous toluene or dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (if using toluene), add the 1,2-diol (1.0 equiv) and anhydrous toluene.

-

Add Fumaraldehyde bis(dimethyl acetal) (1.1 equiv) to the solution.

-

Add the acid catalyst (CSA or p-TsOH, 0.05 - 0.1 equiv).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The removal of methanol via the Dean-Stark trap drives the equilibrium towards the product.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the protected diol.

Causality and Experimental Choices:

-

Acid Catalysis: The acid catalyst is essential to protonate one of the methoxy groups of the acetal, facilitating its departure as methanol and generating an oxocarbenium ion intermediate, which is then attacked by the diol.[3]

-

Anhydrous Conditions: The presence of water can lead to competitive hydrolysis of the acetal and reduce the yield of the desired protected diol. The use of a Dean-Stark apparatus is a classic and effective method for removing the methanol byproduct, thus driving the reaction to completion according to Le Châtelier's principle.

-

Stoichiometry: A slight excess of Fumaraldehyde bis(dimethyl acetal) is used to ensure complete consumption of the diol.

Protocol 2: Deprotection of the Fumaraldehyde Acetal

The cleavage of the acetal to regenerate the diol is achieved under acidic aqueous conditions.

Workflow Diagram:

Sources

Application Notes and Protocols: Fumaraldehyde Bis(dimethyl acetal) in the Synthesis of Pharmaceutical Intermediates

Introduction: The Strategic Value of Fumaraldehyde Bis(dimethyl acetal) in Heterocyclic Synthesis

In the landscape of pharmaceutical development, the efficient construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry. These cyclic structures are prevalent in a vast array of therapeutic agents. Fumaraldehyde bis(dimethyl acetal), with the chemical formula (CH₃O)₂CHCH=CHCH(OCH₃)₂, serves as a highly valuable and versatile C4 building block in this context. Its primary utility lies in its function as a stable, masked equivalent of the reactive fumaraldehyde. The acetal groups protect the aldehyde functionalities, allowing for controlled deprotection under acidic conditions to generate the 1,4-dicarbonyl system in situ. This strategy is paramount for achieving high yields and selectivity in reactions that would otherwise be complicated by the inherent instability and reactivity of the free dialdehyde.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the strategic application of fumaraldehyde bis(dimethyl acetal) in the synthesis of two key classes of pharmaceutical intermediates: N-substituted pyrroles and pyridazines. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and present data to ensure scientific integrity and reproducibility.

Physicochemical Properties of Fumaraldehyde Bis(dimethyl acetal)

A thorough understanding of the reagent's properties is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Synonym | trans-1,1,4,4-Tetramethoxy-2-butene | [1] |

| CAS Number | 6068-62-8 | [1] |

| Molecular Formula | C₈H₁₆O₄ | [1] |

| Molecular Weight | 176.21 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 100-103 °C at 15 mmHg | [2] |

| Density | 1.01 g/mL at 25 °C | [2] |

Core Application I: Synthesis of N-Substituted Pyrroles via Paal-Knorr Condensation

The Paal-Knorr synthesis is a robust and widely utilized method for the construction of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3] Fumaraldehyde bis(dimethyl acetal) is an excellent precursor for this reaction, as the in situ generation of the 1,4-dialdehyde under acidic conditions drives the reaction towards the desired pyrrole product.[2]

Mechanistic Rationale

The reaction proceeds through a well-established mechanism. The acidic catalyst serves a dual purpose: it facilitates the hydrolysis of the acetal groups to unmask the aldehyde functionalities and protonates one of the carbonyl groups, activating it for nucleophilic attack. The primary amine then adds to one carbonyl, forming a hemiaminal, which subsequently cyclizes by attacking the second carbonyl group. A series of dehydration steps then lead to the aromatic pyrrole ring.[4]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in Fumaraldehyde bis(dimethyl acetal) Synthesis

Welcome to the technical support center for the synthesis of Fumaraldehyde bis(dimethyl acetal), a valuable building block for researchers in organic synthesis and drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction yields. Our approach is rooted in a deep understanding of the reaction mechanism and practical, field-proven experience.

Introduction: The Synthetic Challenge

The synthesis of Fumaraldehyde bis(dimethyl acetal), also known as trans-1,1,4,4-tetramethoxy-2-butene, typically proceeds through a two-step process starting from furan. While seemingly straightforward, this synthesis is fraught with potential pitfalls that can lead to significantly diminished yields. The primary route involves:

-

Oxidative Methoxylation of Furan: An Achmatowicz-type reaction where furan is oxidized in the presence of methanol to form 2,5-dimethoxy-2,5-dihydrofuran.

-

Acid-Catalyzed Rearrangement: The subsequent rearrangement of the dihydrofuran intermediate to the final product.

This guide will dissect each of these stages, highlighting critical parameters and providing solutions to common problems.

Troubleshooting Guide: A Question & Answer Approach

Part 1: Oxidative Methoxylation of Furan

This initial step is crucial for the overall success of the synthesis. Low yields at this stage will invariably lead to a poor overall yield.

Question 1: My yield of 2,5-dimethoxy-2,5-dihydrofuran is consistently low. What are the most likely causes?

Answer: Low yields in the oxidative methoxylation of furan often stem from several critical factors. Let's break them down:

-

Sub-optimal Reaction Temperature: The reaction of furan with bromine (or another halogenating agent) in methanol is highly exothermic. Failure to maintain a low temperature (typically below -5 °C) can lead to a cascade of side reactions, including polymerization of the furan and the formation of substitution byproducts instead of the desired 1,4-addition product.[1]

-

Presence of Water: Water in the reaction mixture can compete with methanol as a nucleophile, leading to the formation of undesired hydrated byproducts and promoting the hydrolysis of the desired product. Ensure all reagents and glassware are scrupulously dry.

-

Incorrect Stoichiometry or Addition Rate of Bromine: A slow and controlled addition of the bromine solution is paramount. A rapid addition can create localized areas of high bromine concentration, favoring side reactions.

-

Inadequate Buffering: The reaction generates hydrobromic acid as a byproduct. While some protocols use a buffer like potassium acetate, its omission or insufficient amount can lead to an acidic environment that promotes product decomposition.[1]

Troubleshooting Workflow: Oxidative Methoxylation

Caption: Decision tree for troubleshooting low yields in the oxidative methoxylation of furan.

Question 2: I'm observing a mixture of cis and trans isomers of 2,5-dimethoxy-2,5-dihydrofuran. Does this matter, and can I control the ratio?

Answer: The formation of both cis and trans isomers is expected in this reaction. For the subsequent rearrangement to Fumaraldehyde bis(dimethyl acetal), the isomer ratio in the intermediate may not be critical, as both can likely rearrange. However, different ratios can sometimes be an indicator of reaction conditions. The literature suggests that a mixture of diastereomers is typically formed.[2] While precise control of the stereochemistry at this stage is not a primary focus of most published procedures, ensuring consistent reaction conditions will lead to a reproducible isomer ratio.

Part 2: Acid-Catalyzed Rearrangement

This second step is where the desired acyclic bis(acetal) is formed. The choice of acid catalyst and reaction conditions are critical to success.

Question 3: The rearrangement of 2,5-dimethoxy-2,5-dihydrofuran to Fumaraldehyde bis(dimethyl acetal) is giving me a complex mixture of products and low yield. What's going wrong?

Answer: The acid-catalyzed rearrangement is a delicate step. The key is to use a catalytic amount of a suitable acid and carefully control the reaction conditions. Common issues include:

-

Excessive Acid Concentration: Too much acid can lead to rapid polymerization of the starting material and/or the product. The double bond in the product is susceptible to acid-catalyzed polymerization.

-

Presence of Water: As with the first step, water is detrimental. It will lead to the hydrolysis of the acetal groups, ultimately forming malealdehyde, which can then polymerize or undergo other undesired reactions.[1]

-

Inappropriate Acid Catalyst: Strong, non-nucleophilic acids are generally preferred. Lewis acids or strong Brønsted acids can be effective. However, the choice of acid can influence the reaction rate and selectivity.

-

High Reaction Temperature: Elevated temperatures can promote side reactions and decomposition. This reaction is often best performed at or below room temperature.

Optimized Reaction Parameters for Rearrangement

| Parameter | Recommended Condition | Rationale |

| Acid Catalyst | Anhydrous p-Toluenesulfonic acid (catalytic) | Provides sufficient acidity without introducing water. |

| Solvent | Anhydrous Methanol | Acts as both solvent and a source of methoxy groups. |

| Temperature | 0 °C to Room Temperature | Minimizes side reactions and polymerization. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of sensitive intermediates. |

Question 4: How can I effectively purify the final Fumaraldehyde bis(dimethyl acetal) product?

Answer: Purification is critical to obtaining a high-purity product. The crude product will likely contain residual acid, solvent, and potentially some oligomeric byproducts.

-

Neutralization: Before any distillation, it is essential to neutralize the acidic catalyst. This can be achieved by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution. Caution: Perform this step carefully to avoid vigorous gas evolution.

-

Extraction: After neutralization, extract the product into a suitable organic solvent like diethyl ether or dichloromethane.

-

Drying: Thoroughly dry the organic extracts over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Vacuum Distillation: The final purification is best achieved by vacuum distillation. Fumaraldehyde bis(dimethyl acetal) has a relatively high boiling point, and distillation at atmospheric pressure can lead to decomposition.

Frequently Asked Questions (FAQs)

Q1: Can I use other alcohols besides methanol for the oxidative alkoxylation of furan?

A1: Yes, other alcohols can be used. For instance, using ethanol will yield 2,5-diethoxy-2,5-dihydrofuran.[1] This will subsequently rearrange to Fumaraldehyde bis(diethyl acetal). The choice of alcohol will determine the final acetal groups.

Q2: What are the key spectroscopic signatures to confirm the formation of Fumaraldehyde bis(dimethyl acetal)?

A2: In the ¹H NMR spectrum, you should observe a characteristic signal for the vinylic protons of the trans double bond, typically a triplet around 6.0-6.5 ppm with a coupling constant of approximately 16 Hz. The methoxy protons will appear as a singlet around 3.3-3.4 ppm, and the methine protons adjacent to the acetal groups will be a doublet around 4.8-5.0 ppm.

Q3: My final product is a mixture of cis and trans isomers of the bis(acetal). How can I improve the stereoselectivity for the trans isomer?

A3: The trans isomer is generally the thermodynamically more stable product. Ensuring the rearrangement reaction reaches equilibrium can favor its formation. This may involve a slightly longer reaction time or gentle heating, but be mindful of the risk of polymerization. Purification by fractional distillation under vacuum may also help to separate the isomers.

Q4: Are there any alternative, higher-yielding synthetic routes to Fumaraldehyde bis(dimethyl acetal)?

A4: While the oxidative cleavage of furan is a common method, other routes exist, though they may involve more steps or less readily available starting materials. Exploring alternative syntheses from different precursors could be a subject for further literature review depending on the specific needs of your research.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran[1]

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, dissolve furan (1 equivalent) and anhydrous potassium acetate (2 equivalents) in anhydrous methanol.

-

Cool the mixture to below -10 °C using an ice-salt bath.

-

Slowly add a solution of bromine (1 equivalent) in anhydrous methanol via the dropping funnel, ensuring the temperature does not rise above -5 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at low temperature.

-

Pour the reaction mixture into a cold, saturated aqueous solution of calcium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with a saturated aqueous solution of potassium carbonate and then with brine.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation.

Workflow for Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

Caption: Step-by-step workflow for the synthesis of the dihydrofuran intermediate.

Protocol 2: Acid-Catalyzed Rearrangement to Fumaraldehyde bis(dimethyl acetal)

-

Dissolve the purified 2,5-dimethoxy-2,5-dihydrofuran (1 equivalent) in anhydrous methanol under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of anhydrous p-toluenesulfonic acid (e.g., 0.01-0.05 equivalents).

-

Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC or GC-MS.

-

Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain Fumaraldehyde bis(dimethyl acetal).

References

- Nielsen, J. T., & Elming, N. (1957). Reactions of the Furan Nucleus; 2.5-Dialkoxy-2.5-dihydrofurans. Acta Chemica Scandinavica, 11, 141-143.

- Tee, O. S., & Iyengar, N. R. (1983). On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. Canadian Journal of Chemistry, 61(8), 1769-1774.

Sources

Technical Support Center: Navigating the Scale-Up of Reactions with Fumaraldehyde bis(dimethyl acetal)

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with Fumaraldehyde bis(dimethyl acetal). This guide is structured to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of chemical reactions involving this versatile building block. Our focus is on anticipating challenges and providing robust solutions to ensure the efficiency, reproducibility, and safety of your large-scale processes.

Introduction to Fumaraldehyde bis(dimethyl acetal)

Fumaraldehyde bis(dimethyl acetal), with the chemical formula (CH₃O)₂CHCH=CHCH(OCH₃)₂, is a valuable C4 building block in organic synthesis, often utilized in the construction of complex molecules like carotenoids.[1] Its structure features a central carbon-carbon double bond in the trans configuration, flanked by two acetal-protected aldehyde functionalities. This protection strategy allows for selective reactions at other sites of a molecule while the aldehyde groups remain masked.[2][3] The true challenge, and the focus of this guide, lies in the controlled deprotection and subsequent reaction of these aldehydes, especially as reaction volumes increase.

Key Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Weight | 176.21 g/mol | |

| Boiling Point | 100-103 °C at 15 mmHg | [1] |

| Density | 1.01 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.428 | [1] |

| Flash Point | 80 °C (closed cup) | |

| Form | Liquid |

Frequently Asked Questions (FAQs)